

The Unfolding Pathway of Penicillides: A Technical Guide to Their Biosynthesis

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Compound of Interest

Compound Name: *Penicillide*

Cat. No.: *B1663092*

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Introduction

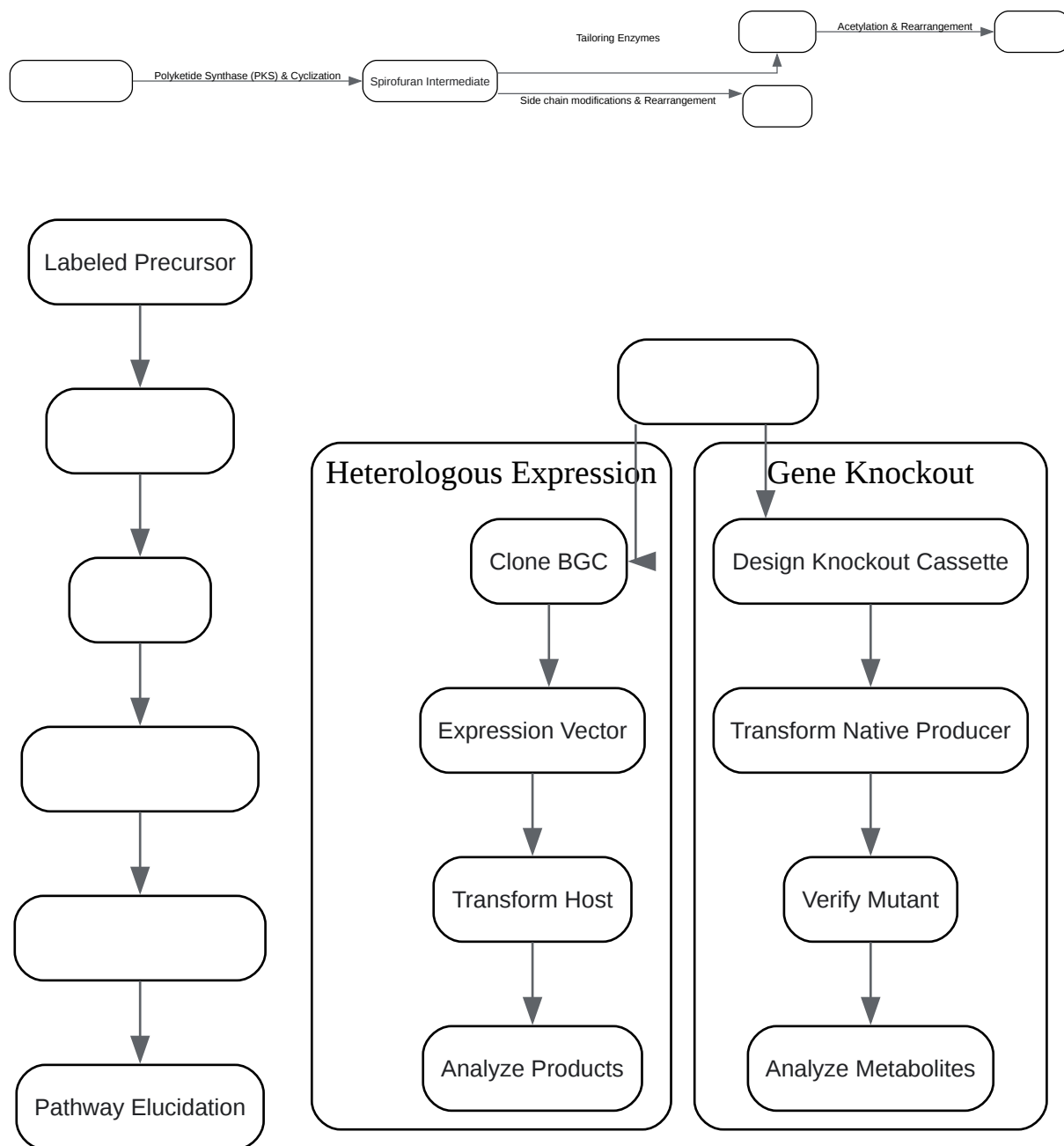
Penicillides are a class of bioactive polyketide natural products produced by various fungi, most notably from the genera *Penicillium* and *Talaromyces*. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. Elucidating the biosynthetic pathway of **penicillides** is crucial for understanding their formation, enabling pathway engineering for the production of novel analogs, and optimizing their production. This technical guide provides a comprehensive overview of the current understanding of the **penicillide** biosynthetic pathway, drawing upon available literature and general principles of fungal polyketide biosynthesis. While the specific gene cluster responsible for **penicillide** production has not yet been definitively characterized in the reviewed literature, a proposed pathway and the methodologies to fully elucidate it are presented herein.

Proposed Biosynthetic Pathway of Penicillides and Purpactin A

Penicillides are biosynthetically derived from the polyketide pathway. The proposed biosynthetic scheme suggests that the formation of these molecules, including the related compound purpactin A, initiates from a polyketide chain. This chain undergoes a series of cyclizations and modifications to form a key spirobenzofuran intermediate. Subsequent

enzymatic transformations, including rearrangements and tailoring reactions, lead to the diverse structures of **penicillides** and purpactins.

A proposed pathway involves the formation of a spirobenzofuran-1,2'-cyclohexa-3',5'-diene-2',3-dione intermediate. From this central molecule, the pathway can diverge. For instance, purpactin B is proposed as an intermediate in the biosynthesis of purpactin A, which is formed through acetylation and rearrangement of purpactin B. The biosynthesis of **penicillide** is also deduced to start from this spirobenzofuran intermediate, with subsequent modifications to the side chain and the tricyclic skeleton generating the various known **penicillide** analogs.



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